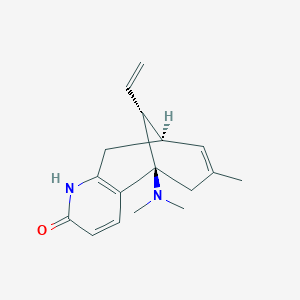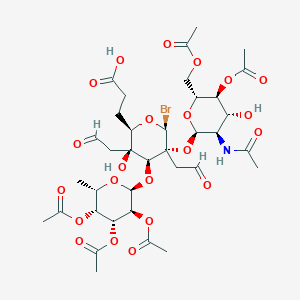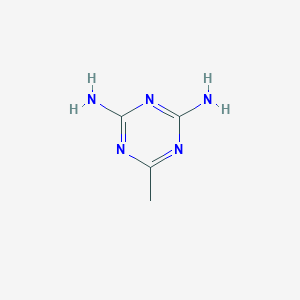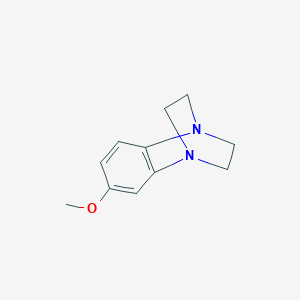
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline (MEQ) is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinoxaline derivatives and is structurally similar to the endogenous neurotransmitter glutamate. MEQ has been shown to have a range of effects on the central nervous system, including modulating synaptic transmission and plasticity.
作用機序
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. NMDA receptors play a key role in synaptic transmission and plasticity, and their activation is involved in learning and memory processes. By blocking the activity of NMDA receptors, 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline can modulate these processes and alter the strength of synaptic connections.
生化学的および生理学的効果
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has been shown to have a range of biochemical and physiological effects. It has been shown to modulate synaptic transmission and plasticity in the hippocampus, which is a brain region involved in learning and memory processes. 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has also been shown to have neuroprotective effects, protecting against the toxic effects of glutamate and other excitatory neurotransmitters. Additionally, 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the brain.
実験室実験の利点と制限
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has several advantages as a research tool. It is relatively easy to synthesize and is readily available from commercial sources. Additionally, it has a well-characterized mechanism of action and has been extensively studied in vitro and in vivo. However, there are also limitations to its use. 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline is not selective for the NMDA receptor and can also block other types of glutamate receptors. Additionally, 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has been shown to have some toxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline research. One area of interest is the development of more selective NMDA receptor antagonists, which could be used to study the specific roles of different glutamate receptor subtypes in synaptic transmission and plasticity. Additionally, 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline and other NMDA receptor antagonists have shown promise as potential therapeutic agents for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. Further research is needed to explore the potential therapeutic applications of these compounds and to develop more effective treatments for these disorders.
Conclusion
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline is a synthetic compound that has been widely used in scientific research. It acts as a selective antagonist of the NMDA receptor and has been shown to have a range of effects on the central nervous system. 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has been used to study the mechanisms of synaptic transmission and plasticity, as well as the potential therapeutic applications of NMDA receptor antagonists. While there are limitations to its use, 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline remains a valuable research tool and has the potential to lead to new insights into the functioning of the brain and the development of new treatments for neurological disorders.
合成法
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline can be synthesized using a variety of methods. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with ethyl glyoxylate in the presence of a base. The resulting product is then reduced using sodium borohydride to yield 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has been used extensively in scientific research, particularly in the field of neuroscience. It has been used to study the mechanisms of synaptic transmission and plasticity, as well as the role of glutamate receptors in these processes. 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has also been used to investigate the effects of various drugs and compounds on the central nervous system, including the potential therapeutic applications of these compounds.
特性
CAS番号 |
122077-86-5 |
|---|---|
製品名 |
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline |
分子式 |
C11H14N2O |
分子量 |
190.24 g/mol |
IUPAC名 |
4-methoxy-1,8-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene |
InChI |
InChI=1S/C11H14N2O/c1-14-9-2-3-10-11(8-9)13-6-4-12(10)5-7-13/h2-3,8H,4-7H2,1H3 |
InChIキー |
JXGWTEQLCZEZRC-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N3CCN2CC3 |
正規SMILES |
COC1=CC2=C(C=C1)N3CCN2CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



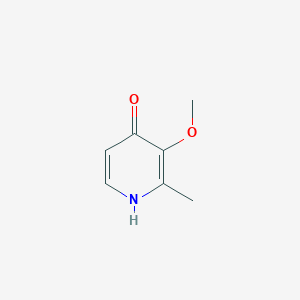
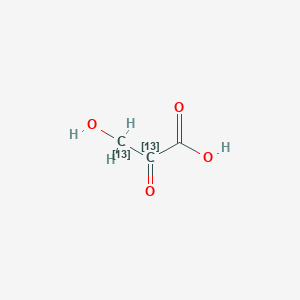
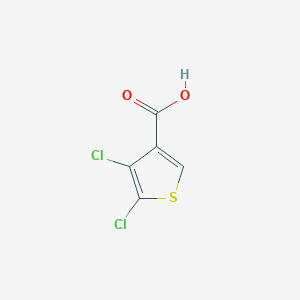
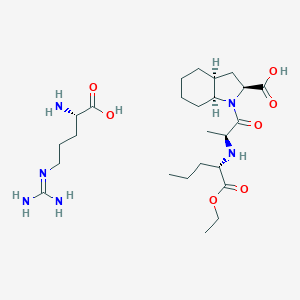
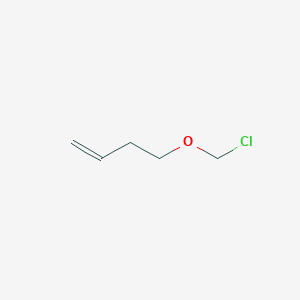
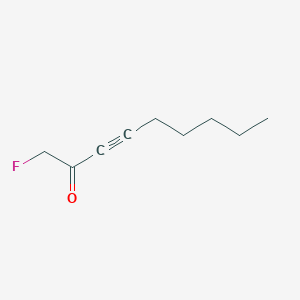
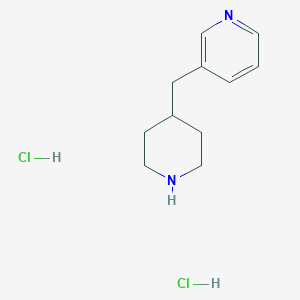
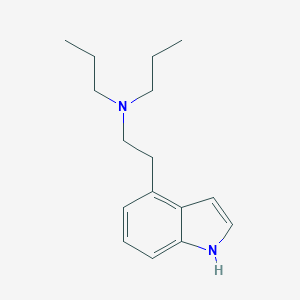
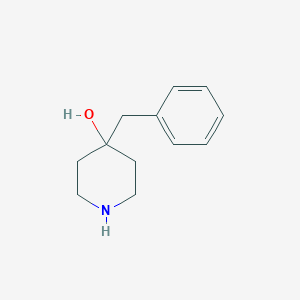
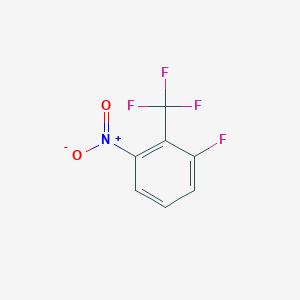
![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)
